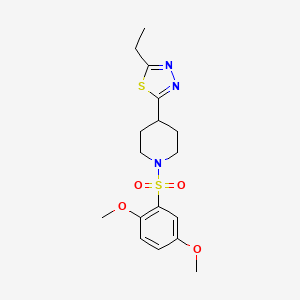

1-(2,5-dimethoxybenzenesulfonyl)-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine

Description

Properties

IUPAC Name |

2-[1-(2,5-dimethoxyphenyl)sulfonylpiperidin-4-yl]-5-ethyl-1,3,4-thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O4S2/c1-4-16-18-19-17(25-16)12-7-9-20(10-8-12)26(21,22)15-11-13(23-2)5-6-14(15)24-3/h5-6,11-12H,4,7-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGOUAXRHJWAMKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)C2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-dimethoxybenzenesulfonyl)-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine typically involves multiple steps, starting with the preparation of the piperidine and thiadiazole precursors. The key steps include:

Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate amine and ketone precursors.

Introduction of the Sulfonyl Group: The 2,5-dimethoxyphenylsulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.

Formation of the Thiadiazole Ring: The thiadiazole ring is typically formed through cyclization reactions involving thiosemicarbazide and appropriate aldehydes or ketones.

Coupling of the Piperidine and Thiadiazole Rings: The final step involves coupling the piperidine and thiadiazole rings under specific conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-dimethoxybenzenesulfonyl)-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

1-(2,5-dimethoxybenzenesulfonyl)-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Used in the development of new materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of 1-(2,5-dimethoxybenzenesulfonyl)-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Heterocyclic Core Modifications: Thiadiazole vs. Oxadiazole

Key Structural Difference :

For example, oxadiazole derivatives in demonstrated antibacterial activity via benzenesulfonyl-piperidine hybrids . The target compound’s thiadiazole group may offer similar or superior activity due to increased steric bulk and electronic effects.

Piperidine vs. Piperazine Derivatives

Key Structural Difference :

- Target Compound : Piperidine (6-membered ring with one nitrogen).

- Analog from : Piperazine (6-membered ring with two nitrogens).

Functional Implications :

Piperazine’s additional nitrogen increases basicity and hydrogen-bonding capacity, which may enhance solubility and target interactions. highlights piperazine-β-cyclodextrin complexes with anesthetic activity . The target compound’s piperidine core, while less basic, could favor CNS penetration or binding to hydrophobic pockets in biological targets.

Substituent Effects: Ethyl vs. Methyl and Sulfonyl Groups

Thiadiazole Substituents :

Sulfonyl Group Variations :

Research Findings and Implications

- Antibacterial Potential: While oxadiazole derivatives () show confirmed antibacterial effects, the target compound’s thiadiazole group may offer broader-spectrum activity due to enhanced lipophilicity .

- Agricultural Contrast : Thiadiazoles in promote plant growth, but the target’s sulfonyl and ethyl groups likely redirect its utility toward pharmacological uses .

Biological Activity

1-(2,5-Dimethoxybenzenesulfonyl)-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse research studies and findings.

Chemical Structure and Synthesis

The compound can be represented by the following structural formula:

Synthesis

The synthesis typically involves multi-step reactions starting from 2,5-dimethoxybenzenesulfonyl chloride and 5-ethyl-1,3,4-thiadiazole. The process includes:

- Formation of the sulfonamide : Reaction of the sulfonyl chloride with the amine derivative.

- Cyclization : The piperidine ring is formed through cyclization with appropriate reagents under controlled conditions.

Antimicrobial Activity

Research indicates that compounds containing thiadiazole moieties exhibit significant antimicrobial properties. A study demonstrated that derivatives of thiadiazoles showed activity against various bacterial strains, suggesting that the inclusion of the thiadiazole group enhances antimicrobial efficacy .

| Compound | Activity | Reference |

|---|---|---|

| 1-(2,5-Dimethoxybenzenesulfonyl)-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine | Moderate | |

| Other Thiourea Derivatives | Strong |

Antiviral Properties

Recent studies have shown that related compounds can inhibit viral enzymes critical for viral replication. For instance, a series of thiadiazole derivatives were evaluated for their ability to inhibit SARS-CoV-2 proteases, revealing IC50 values in the submicromolar range . This suggests potential applications in antiviral therapies.

The mechanism by which this compound exerts its biological effects may involve:

- Enzyme Inhibition : Binding to active sites on enzymes like proteases.

- Covalent Modifications : The thiadiazole moiety may facilitate covalent interactions with target proteins, enhancing binding affinity and specificity .

Case Studies

- Antimicrobial Evaluation : A study evaluated the antimicrobial effects of various thiadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with enhanced lipophilicity showed improved membrane penetration and antibacterial activity .

- Antiviral Screening : In vitro assays demonstrated that certain derivatives exhibited potent antiviral activity against HIV and influenza viruses. The mechanism was linked to inhibition of viral replication through interference with protease activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.